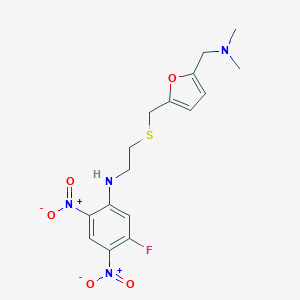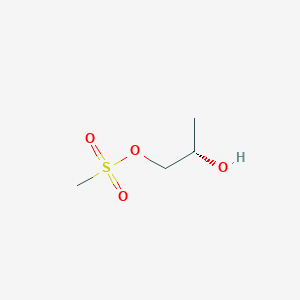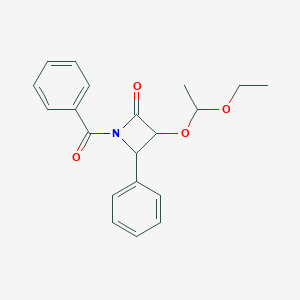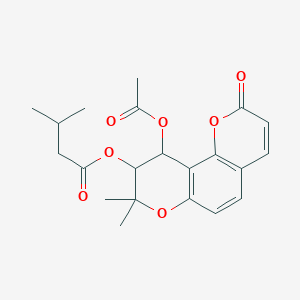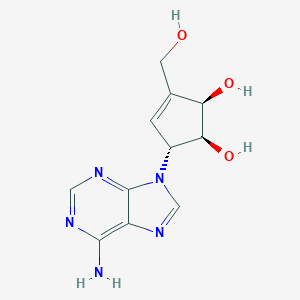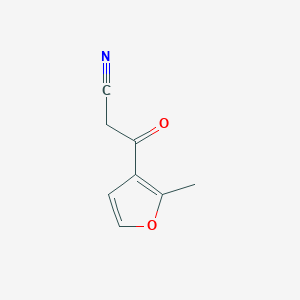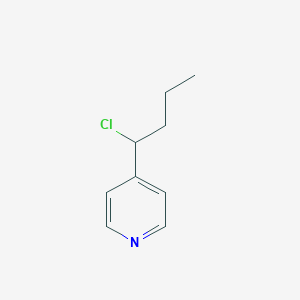
4-(1-Chlorobutyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chlorobutyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 4-(1-Chlorobutyl)pyridine hydrochloride or N-(4-Chlorobutyl)pyridinium chloride. This compound is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Chlorobutyl)pyridine is not fully understood. However, studies have shown that this compound can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(1-Chlorobutyl)pyridine are still being studied. However, research has shown that this compound can affect the nervous system by altering the levels of acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(1-Chlorobutyl)pyridine in lab experiments is its ability to act as a versatile reagent in organic synthesis. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to handle it with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 4-(1-Chlorobutyl)pyridine. One area of research could be focused on the development of new synthetic methods for this compound. Another area of research could be focused on the identification of new applications for this compound, particularly in the field of pharmaceuticals. Additionally, further studies could be conducted to better understand the mechanism of action and physiological effects of 4-(1-Chlorobutyl)pyridine.
Métodos De Síntesis
The synthesis of 4-(1-Chlorobutyl)pyridine is a multi-step process that involves the reaction of pyridine with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then purified and treated with hydrochloric acid to obtain 4-(1-Chlorobutyl)pyridine hydrochloride. This compound can also be synthesized using other methods such as the reaction of pyridine with 1,4-dichlorobutane or 1-chloro-4-(pyridin-4-yl)butane.
Aplicaciones Científicas De Investigación
4-(1-Chlorobutyl)pyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of pyridine-based compounds. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(1-Chlorobutyl)pyridine is used as a ligand in coordination chemistry and as a catalyst in various reactions.
Propiedades
Número CAS |
126342-37-8 |
|---|---|
Nombre del producto |
4-(1-Chlorobutyl)pyridine |
Fórmula molecular |
C9H12ClN |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
4-(1-chlorobutyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3H2,1H3 |
Clave InChI |
VMZDDXSUVJWFPO-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=NC=C1)Cl |
SMILES canónico |
CCCC(C1=CC=NC=C1)Cl |
Sinónimos |
Pyridine, 4-(1-chlorobutyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



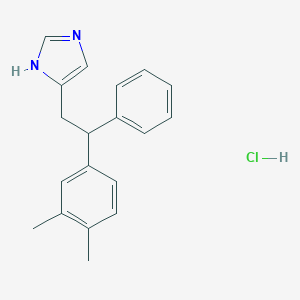
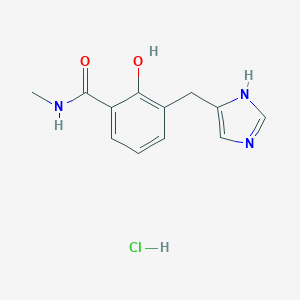
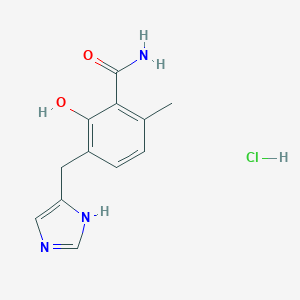
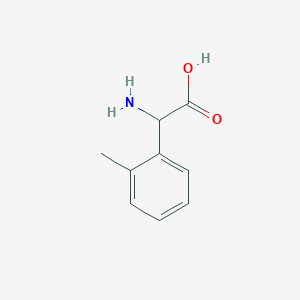
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
